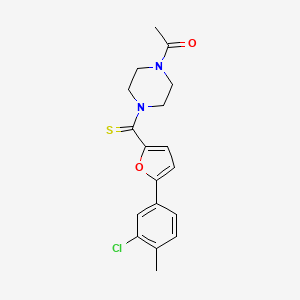

1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

CAS No.: 941943-08-4

Cat. No.: VC6364541

Molecular Formula: C18H19ClN2O2S

Molecular Weight: 362.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941943-08-4 |

|---|---|

| Molecular Formula | C18H19ClN2O2S |

| Molecular Weight | 362.87 |

| IUPAC Name | 1-[4-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C18H19ClN2O2S/c1-12-3-4-14(11-15(12)19)16-5-6-17(23-16)18(24)21-9-7-20(8-10-21)13(2)22/h3-6,11H,7-10H2,1-2H3 |

| Standard InChI Key | YPHJIRJZUMODTR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C(=O)C)Cl |

Introduction

Synthesis and Preparation

The synthesis of compounds similar to 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multi-step reactions, including alkylation, acylation, and condensation reactions. For example, the synthesis might start with the preparation of the furan derivative, followed by its incorporation into the piperazine ring, and finally, the addition of the carbonyl group.

Example Synthesis Steps:

-

Preparation of Furan Derivative: This involves the synthesis of the 3-chloro-4-methylphenylfuran-2-carbonothioyl moiety.

-

Piperazine Ring Formation: The piperazine ring is formed or modified to include the necessary functional groups.

-

Acylation: The carbonyl group is introduced through an acylation reaction.

Biological Activities and Potential Applications

Compounds with similar structures to 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the furan and piperazine rings can facilitate interactions with enzymes or receptors, potentially leading to therapeutic applications.

| Potential Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth. |

| Antiviral | Inhibition of viral replication. |

| Anticancer | Inhibition of cancer cell proliferation. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume